molecular formula C32H16ClGaN8 B012257 Gallium(III)-phthalocyanine chloride CAS No. 19717-79-4

Gallium(III)-phthalocyanine chloride

Cat. No.: B012257
CAS No.: 19717-79-4
M. Wt: 617.7 g/mol
InChI Key: PRMHOXAMWFXGCO-UHFFFAOYSA-M
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Description

Gallium(III)-phthalocyanine chloride is a coordination compound where a gallium ion is centrally coordinated to a phthalocyanine ligand and a chloride ion. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and medicine.

Scientific Research Applications

Gallium(III)-phthalocyanine chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.

    Biology: The compound’s photodynamic properties make it useful in photodynamic therapy (PDT) for treating certain types of cancer.

    Medicine: Its ability to generate reactive oxygen species upon light activation is exploited in medical imaging and targeted cancer treatments.

    Industry: this compound is used in the production of organic semiconductors and photovoltaic cells due to its excellent electronic properties.

Mechanism of Action

Target of Action

Gallium(III)-phthalocyanine chloride, like other gallium(III) compounds, primarily targets the proteasome activity in cells . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. It plays a crucial role in maintaining cellular homeostasis .

Mode of Action

This compound interacts with its targets by acting as a Lewis acid catalyst . As a Lewis acid, it can accept a pair of electrons from a Lewis base (the target molecule), forming a coordinate covalent bond. This interaction results in changes to the target molecule, such as the opening and recyclization of epoxides or the trimerization of alkynes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Baeyer–Villiger oxidation of cyclic ketones . This oxidation process involves the conversion of ketones to esters by peroxides or peracids. This compound promotes this oxidation with hydrogen peroxide (H2O2), irrespective of the solvent .

Pharmacokinetics

It’s known that gallium compounds generally show uptake in the large intestine and small intestine, with very low activity in the liver and urine .

Result of Action

The result of this compound’s action is the promotion of oxidation reactions, particularly the Baeyer–Villiger oxidation of cyclic ketones . This leads to the formation of lactones, with yields typically ranging from 89–94% .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the presence of water is crucial for the formation of the active species, chlorohydroxygallate(III) anions . Moreover, the activity of this compound in promoting oxidation with H2O2 is irrespective of the solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium(III)-phthalocyanine chloride can be synthesized through several methods. One common approach involves the reaction of gallium(III) chloride with phthalocyanine in the presence of a suitable solvent. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete formation of the complex.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Gallium(III)-phthalocyanine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often involving electron transfer processes.

    Substitution: The chloride ion can be substituted with other ligands, such as hydroxide or other anions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases, depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gallium(IV) species, while reduction could produce gallium(I) complexes.

Comparison with Similar Compounds

    Gallium(III) chloride: A simpler gallium compound used in various chemical reactions and as a precursor for other gallium complexes.

    Phthalocyanine: A ligand that forms complexes with various metals, used in dyes and pigments.

    Gallium(III) nitrate: Another gallium compound with applications in medicine and materials science.

Uniqueness: Gallium(III)-phthalocyanine chloride is unique due to its combination of gallium’s chemical properties and phthalocyanine’s photophysical characteristics. This makes it particularly effective in applications requiring light activation, such as PDT and photovoltaic devices.

Properties

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMHOXAMWFXGCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16ClGaN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19717-79-4
Record name (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19717-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallium(III)-phthalocyanine chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gallium(III)-phthalocyanine chloride

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